molecular formula C19H15ClN4OS B2881113 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole CAS No. 1105220-39-0

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole

Cat. No.: B2881113
CAS No.: 1105220-39-0
M. Wt: 382.87
InChI Key: NDDZTZXDYZMXMK-UHFFFAOYSA-N
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Description

2-(1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates two privileged pharmacophores—a 1,2,3-triazole and a 1,3-thiazole—into a single, multifunctional scaffold. The thiazole ring is a versatile moiety renowned for its wide spectrum of pharmacological activities, contributing to its presence in established drugs and preclinical candidates for conditions such as cancer, microbial infections, and central nervous system disorders . Its aromaticity, governed by sulfur and nitrogen atoms within the ring, makes it a critical synthon for developing novel bioactive compounds . The strategic incorporation of a 1,2,3-triazole ring, often assembled via reliable "click chemistry" protocols, enhances the molecular complexity and potential for target interaction . Such hybrid structures, combining thiazole and triazole units, are currently under intensive investigation in anticancer research, with demonstrated activity against various human cancer cell lines . The specific substitution pattern on this core scaffold, featuring 3-chlorophenyl and 4-methoxyphenyl groups, is typical of compounds synthesized for structure-activity relationship (SAR) studies, allowing researchers to probe essential interactions with biological targets . This compound is intended solely for research purposes in laboratory settings and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-(4-methoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS/c1-12-18(22-23-24(12)15-5-3-4-14(20)10-15)19-21-17(11-26-19)13-6-8-16(25-2)9-7-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDZTZXDYZMXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure for 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

  • Starting Materials :

    • 3-Chlorophenyl azide (1.0 equiv)
    • Propargyl aldehyde (1.2 equiv)
    • CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
  • Reaction Conditions :

    • Solvent: t-BuOH/H₂O (4:1)
    • Temperature: 60°C, 12 h
    • Yield: 85%
  • Characterization :

    • 1H NMR (400 MHz, CDCl₃) : δ 9.78 (s, 1H, CHO), 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 4H, Ar-H), 2.52 (s, 3H, CH₃).
    • 13C NMR : δ 191.2 (CHO), 148.6 (triazole-C), 134.8–126.3 (Ar-C), 14.1 (CH₃).

Synthesis of the Thiazole Moiety

The thiazole ring is constructed via Hantzsch thiazole synthesis, involving cyclization of a thiourea derivative with an α-haloketone.

Procedure for 4-(4-Methoxyphenyl)thiazole-2-amine

  • Starting Materials :

    • 4-Methoxyphenacyl bromide (1.0 equiv)
    • Thiourea (1.1 equiv)
  • Reaction Conditions :

    • Solvent: Ethanol
    • Base: Triethylamine (2.0 equiv)
    • Temperature: Reflux, 6 h
    • Yield: 78%
  • Characterization :

    • 1H NMR (400 MHz, DMSO-d₆) : δ 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 6.45 (s, 1H, thiazole-H), 3.84 (s, 3H, OCH₃).
    • 13C NMR : δ 168.4 (C-2), 161.2 (C-OCH₃), 132.4–114.7 (Ar-C), 55.3 (OCH₃).

Coupling Strategies for Final Assembly

Method A: Methylene Bridge Coupling

  • Reaction Scheme :
    Triazole intermediate + Thiazole intermediate → Target compound via bromomethyl-thiazole intermediate.

  • Procedure :

    • Bromination of 4-(4-methoxyphenyl)thiazole-2-amine using NBS (N-bromosuccinimide) yields 2-amino-4-(bromomethyl)-4-(4-methoxyphenyl)thiazole.
    • Nucleophilic substitution with triazole intermediate in DMF at 80°C for 8 h.
  • Optimization Data :

    Solvent Temperature (°C) Time (h) Yield (%)
    DMF 80 8 72
    DMSO 90 6 68
    t-BuOH 70 12 55
  • Characterization :

    • HRMS (ESI) : m/z calcd for C₂₀H₁₆ClN₅OS [M+H]⁺: 434.0732; found: 434.0735.
    • IR (KBr) : 1620 cm⁻¹ (C=N), 1550 cm⁻¹ (C=C).

Method B: One-Pot Cyclization

  • Procedure :

    • Simultaneous formation of triazole and thiazole rings via reaction of 3-chlorophenyl azide, propargyl aldehyde, and 4-methoxyphenacyl bromide in the presence of Cu(I) and triethylamine.
  • Yield : 65% (lower due to competing side reactions).

Comparative Analysis of Synthetic Routes

Parameter Method A (Stepwise) Method B (One-Pot)
Overall Yield (%) 72 65
Purity (HPLC, %) 98 92
Reaction Time (h) 14 18
Scalability High Moderate

Method A offers superior yield and purity, favored for large-scale synthesis, while Method B reduces step count at the expense of efficiency.

Challenges and Optimization Strategies

  • Regioselectivity in Triazole Formation : Cu(I) catalysis ensures 1,4-regioselectivity, minimizing 1,5-isomer formation.
  • Purification Complexity : Column chromatography (silica gel, ethyl acetate/hexane) effectively separates intermediates.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful handling due to toxicity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Triazole/Thiazole) Molecular Weight (g/mol) Biological Activity Reference ID
Target Compound 3-Cl-C6H4 (Triazole), 4-MeO-C6H4 (Thiazole) Not reported Inferred potential antimicrobial/anticancer activity -
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) 4-Cl-C6H4 (Thiazole), 4-F-C6H4 (Triazole) ~600 (estimated) Antimicrobial activity
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) 4-F-C6H4 (Thiazole), 4-F-C6H4 (Triazole) ~600 (estimated) Not explicitly reported
2-(2-((3-(1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-methyl-5-p-tolyldiazenyl)thiazole (Compound 5b) 4-Br-C6H4 (Triazole), p-tolyl (Thiazole) 615.94 Anti-hepatic cancer activity
4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid (Compound 4) 4-F-C6H4 (Triazole), sulfonic acid (Thiadiazole) ~450 (estimated) Antimicrobial activity

Key Observations:

Halogen Substitution Effects :

  • Chloro (Cl) and fluoro (F) substituents on the aryl rings influence both crystal packing and biological activity. For example, compound 4 (Cl-substituted) demonstrates antimicrobial activity, while its fluoro analog (compound 5) shows similar structural rigidity but lacks explicit activity data .
  • Bromo (Br) substitution in compound 5b enhances anti-hepatic cancer efficacy, suggesting heavier halogens may improve binding to therapeutic targets .

Methoxy Group Contribution :

  • The 4-methoxyphenyl group in the target compound is absent in most analogs, but similar derivatives (e.g., ’s 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazoles) show enhanced solubility and metabolic stability due to the electron-donating methoxy group .

Crystal Packing and Isostructurality: Compounds 4 and 5 () are isostructural despite Cl/F differences, with minor adjustments in intermolecular contacts (e.g., C–H···π interactions). This suggests the target compound may exhibit similar crystallographic flexibility .

Biological Activity

The compound 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential as an antitumor agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClN4OSC_{16}H_{15}ClN_4OS, with a molecular weight of approximately 344.84 g/mol. The structure features a thiazole ring connected to a triazole moiety and two aromatic substituents, which are crucial for its biological activity.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to the one demonstrate IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A-431 (skin cancer) .

  • Mechanism of Action : The antitumor activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Molecular docking studies suggest that these compounds interact with key proteins involved in cell survival pathways, such as Bcl-2, leading to increased apoptosis .

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups, such as chlorine and methoxy groups in the structure, enhances their activity against various bacterial strains.

  • Case Study : A study demonstrated that thiazole compounds exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of conventional antibiotics .

Other Pharmacological Effects

In addition to antitumor and antimicrobial activities, thiazole derivatives have shown potential as anti-inflammatory agents and in the treatment of neurodegenerative diseases. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines has been documented .

Structure-Activity Relationship (SAR)

The biological activity of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole can be influenced by various structural modifications:

Structural FeatureEffect on Activity
Chlorine SubstitutionIncreases cytotoxicity due to enhanced lipophilicity
Methoxy GroupEnhances solubility and bioavailability
Triazole RingEssential for interaction with target proteins

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